2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a triazolopyrimidine-based acetamide derivative featuring a 4-fluorobenzyl group at the N3 position of the triazolo[4,5-d]pyrimidine core and a furan-2-ylmethyl substituent on the acetamide moiety. Its structural complexity arises from the integration of a sulfur-linked thioether bridge between the triazolopyrimidine and acetamide groups.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c19-13-5-3-12(4-6-13)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-14-2-1-7-27-14/h1-7,11H,8-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHRPFLKVHGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and azides.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.
Attachment of the furan-2-ylmethyl moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using furan-2-ylmethyl boronic acid or a similar reagent.
Formation of the sulfanylacetamide linkage: This step involves the reaction of the intermediate with a suitable thiol and acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Overview
2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound notable for its diverse applications in scientific research. This compound's unique structural features, including a triazolopyrimidine core and functional groups such as furan and fluorophenyl, contribute to its potential in various fields, including medicinal chemistry, biochemistry, and materials science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Notably:
- Anticancer Activity : Studies have shown that derivatives of triazolopyrimidine compounds exhibit significant anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Biochemical Probes
Due to its ability to interact with specific proteins or enzymes:
- Targeted Drug Design : The compound can serve as a biochemical probe in drug discovery processes, helping to elucidate the mechanisms of action of various biological targets.
Synthetic Chemistry
In synthetic chemistry:
- Building Block for Complex Molecules : It is utilized as a building block in the synthesis of more complex organic molecules. The unique functional groups allow for further chemical modifications and derivatizations.
Material Science
The compound's unique properties make it suitable for:
- Development of New Materials : It can be applied in creating polymers or coatings with specific properties due to its chemical stability and reactivity.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation and Reduction : The sulfanyl group can be oxidized to sulfoxides or sulfones, while reduction reactions may convert nitro groups to amines.
- Substitution Reactions : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for anticancer and anti-inflammatory properties. |
| Biochemical Probes | Used in drug design to interact with specific proteins or enzymes. |
| Synthetic Chemistry | Serves as a building block for complex organic synthesis. |
| Material Science | Applied in developing new materials with tailored properties. |
Mechanism of Action
The mechanism of action of 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, focusing on substituent variations, synthetic pathways, and reported bioactivities.
N-(4-Fluorobenzyl)-2-{[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
- Structural Differences : The 4-fluorobenzyl group is retained, but the triazolopyrimidine core is substituted with a 4-methylphenyl group instead of 4-fluorophenylmethyl.
- Synthetic Pathway : Similar alkylation and acetylation steps are employed, as seen in . The methyl group on the phenyl ring reduces steric hindrance compared to the bulkier fluorophenylmethyl group in the target compound.
- Bioactivity : While direct data are unavailable, methyl-substituted triazolopyrimidines often exhibit enhanced metabolic stability due to reduced oxidative susceptibility .
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-Acetamides
- Structural Differences: These analogs replace the triazolopyrimidine core with a 1,2,4-triazole ring and introduce an amino group at the 4-position. The furan-2-yl group is retained.
- Synthetic Pathway: Synthesized via alkylation of α-chloroacetamides with 1,2,4-triazole-3-thiols in the presence of KOH, followed by Paal-Knorr condensation ().
- Bioactivity : Demonstrated significant anti-exudative activity (68–74% inhibition at 10 mg/kg) in rat models, comparable to diclofenac sodium (8 mg/kg) .
N-(4-Fluorobenzyl)-2-{[3-(p-Tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
- Structural Differences : The p-tolyl (4-methylphenyl) substituent on the triazolo ring contrasts with the 4-fluorophenylmethyl group in the target compound.
- Synthetic Pathway : Utilizes trifluoroacetic anhydride (TFAA) for acetylation, similar to methods in .
- Bioactivity : Methyl-substituted derivatives generally show improved lipophilicity, enhancing membrane permeability .
Comparative Data Table
Key Research Findings
- Anti-Exudative Activity: Compounds with furan-2-yl and sulfur-linked acetamide moieties (e.g., 2-((4-amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated potent anti-exudative effects, suggesting the target compound may share this activity .
- Substituent Impact : Fluorine atoms enhance binding affinity to hydrophobic pockets in enzymes, while methyl groups improve pharmacokinetic profiles .
- Synthetic Flexibility : The thioether linkage allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a member of the triazolopyrimidine class, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 467.58 g/mol. It contains a triazole ring fused with a pyrimidine structure, which is critical for its biological activity.
Antimicrobial Activity
Triazolopyrimidine derivatives have been reported to exhibit significant antimicrobial properties. Studies have shown that compounds similar to the queried structure demonstrate effectiveness against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of triazolopyrimidine derivatives has been extensively studied. In vitro assays indicated that such compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves modulation of cell cycle regulators and apoptosis-related proteins. For example, one study reported that a related compound significantly increased cleaved PARP and caspase-3 levels while decreasing Bcl-2 expression, leading to enhanced apoptosis in cancer cells .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of triazolopyrimidine derivatives. Compounds were shown to inhibit the production of pro-inflammatory cytokines in various models, suggesting their potential use in treating inflammatory diseases. The modulation of pathways involving NF-kB and COX enzymes has been implicated .
The precise mechanism of action for this compound remains under investigation; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of the fluorophenyl group may enhance binding affinity to these targets .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typical. For example, analogous triazolopyrimidine derivatives are synthesized via sequential alkylation of sulfhydryl groups followed by amidation. Key intermediates, such as the triazolo[4,5-d]pyrimidine core, require protection of reactive sites (e.g., sulfur atoms) to prevent undesired side reactions. Purification via column chromatography and recrystallization ensures high yield and purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying connectivity, particularly for distinguishing between regioisomers of the triazolo[4,5-d]pyrimidine moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry and crystal packing .
Q. How can computational modeling assist in predicting the reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) model reaction pathways and transition states, identifying energetically favorable routes for sulfanyl group introduction. Tools like Gaussian or ORCA optimize geometries, while reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) predict intermediates and byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high reproducibility?
- Methodological Answer : Employ statistical Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), to screen variables (e.g., temperature, solvent polarity, catalyst loading). Central Composite Designs (CCD) reduce the number of trials while maximizing data on interaction effects. For instance, solvent polarity significantly impacts sulfanyl-acetamide coupling efficiency .
Q. How should contradictions in spectroscopic or biological activity data be resolved?
- Methodological Answer : Cross-validate conflicting data using complementary techniques. For example, discrepancies in NMR signals may arise from dynamic processes (e.g., tautomerism); variable-temperature NMR or crystallographic analysis can clarify this. In biological assays, ensure consistent cell lines or enzyme batches and use positive/negative controls to isolate compound-specific effects .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound for potential therapeutic applications?
- Methodological Answer : Synthesize derivatives with modifications to the furan-2-ylmethyl or 4-fluorophenyl groups. Evaluate anti-exudative or enzyme inhibition activity using in vitro assays (e.g., COX-2 inhibition). Pair biological data with computational docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What advanced techniques address challenges in multi-step synthesis and purification?
- Methodological Answer : Use flow chemistry for hazardous intermediates (e.g., reactive sulfanyl groups) to improve safety and yield. High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while membrane filtration (e.g., nanofiltration) removes trace impurities. For hygroscopic intermediates, employ inert-atmosphere techniques to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
